

Spectroscopic data of Pirimicarb (NMR, IR, Mass Spectrometry)

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Compound of Interest

Compound Name: Pirimicarb

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Spectroscopic Analysis of Pirimicarb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimicarb is a selective carbamate insecticide widely used for the control of aphids on a variety of crops.^[1] Its mode of action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.^[1] A thorough understanding of its chemical structure and properties is crucial for residue analysis, metabolism studies, and the development of new analytical methods. This guide provides an in-depth overview of the key spectroscopic data for **Pirimicarb**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the ^1H and ^{13}C NMR data for **Pirimicarb**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **Pirimicarb** provides information on the number of different types of protons and their neighboring environments.

Table 1: ^1H NMR Chemical Shifts for **Pirimicarb**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.12	Singlet	$\text{N}(\text{CH}_3)_2$ (Carbamate)
3.09	Singlet	$\text{N}(\text{CH}_3)_2$ (Pyrimidine ring)
2.33	Singlet	CH_3 (Pyrimidine ring, C5)
1.97	Singlet	CH_3 (Pyrimidine ring, C6)

Note: The original data source provides shifts at 3.09, 1.97, 3.02, 2.33, and 3.12 ppm.[\[1\]](#) The assignments are based on typical chemical shift ranges for similar functional groups.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: ^{13}C NMR Chemical Shifts for **Pirimicarb**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
168.59	$\text{C}=\text{O}$ (Carbamate)
163.93	C4 (Pyrimidine ring)
160.56	C2 (Pyrimidine ring)
153.27	C6 (Pyrimidine ring)
105.69	C5 (Pyrimidine ring)
36.97	$\text{N}(\text{CH}_3)_2$ (Carbamate)
36.70	$\text{N}(\text{CH}_3)_2$ (Pyrimidine ring)
22.47	CH_3 (Pyrimidine ring, C5)
10.47	CH_3 (Pyrimidine ring, C6)

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of **Pirimicarb** is as follows:

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of **Pirimicarb** standard for ^1H NMR and 20-50 mg for ^{13}C NMR.[2]
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3), in a clean, dry NMR tube.[1][2]
 - Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[2]
- Instrumentation and Data Acquisition:
 - The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.[1][3]
 - For ^1H NMR, the instrument is operated at a frequency of 400 MHz.[1]
 - For ^{13}C NMR, the corresponding frequency is 100.40 MHz.[1]
 - Acquire the spectra at room temperature.
 - Use appropriate solvent suppression techniques if necessary to reduce the intensity of the residual solvent peak.[4]
 - Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform to obtain the spectrum.
 - Reference the spectrum to the solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectroscopic Data

Specific IR absorption bands are characteristic of the functional groups in **Pirimicarb**, such as the carbamate C=O and C-N bonds.

Table 3: Characteristic IR Absorption Bands for **Pirimicarb**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~1735-1715	C=O stretch	Carbamate
1362-1352	-	Peak area used for quantification[5]
~1335-1250	C-N stretch	Aromatic amine[6]
~3100-3000	C-H stretch	Aromatic C-H[7]
~3000-2850	C-H stretch	Alkane C-H[7]

Note: A complete list of assigned peaks from a single source is not available. The C=O and C-N stretching frequencies are typical for carbamates and aromatic amines, respectively. A specific method for quantification uses the peak area between 1362 and 1352 cm⁻¹. [5]

Experimental Protocol for IR Spectroscopy

The following protocol outlines the steps for Fourier Transform Infrared (FTIR) analysis of **Pirimicarb**:

- Sample Preparation:
 - For analysis of solid samples, prepare a KBr (potassium bromide) pellet by mixing a small amount of **Pirimicarb** with dry KBr powder and pressing it into a transparent disk.
 - Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest, such as chloroform (CHCl₃). [5] Solutions for analysis can be prepared by direct dilution. [5]
- Instrumentation and Data Acquisition:

- Use a Fourier Transform Infrared (FTIR) spectrometer.
- Record a background spectrum of the pure solvent or KBr pellet.
- Place the sample in the spectrometer's sample holder.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Mass Spectrometric Data

The mass spectrum of **Pirimicarb** shows a molecular ion peak corresponding to its molecular weight and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for **Pirimicarb**

m/z	Ion	Ionization Method
238	$[M]^+$	Electron Ionization (EI)[1][8]
239.1503	$[M+H]^+$	Electrospray Ionization (ESI)[1]
166	$[M - C_3H_6NO]^+$	Electron Ionization (EI)[1]
72	$[C_3H_6NO]^+$	Electron Ionization (EI)[1]
195.1606	Fragment	ESI-MS/MS[1]
182.129	Fragment	ESI-MS/MS[1]

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy used.

Experimental Protocol for Mass Spectrometry

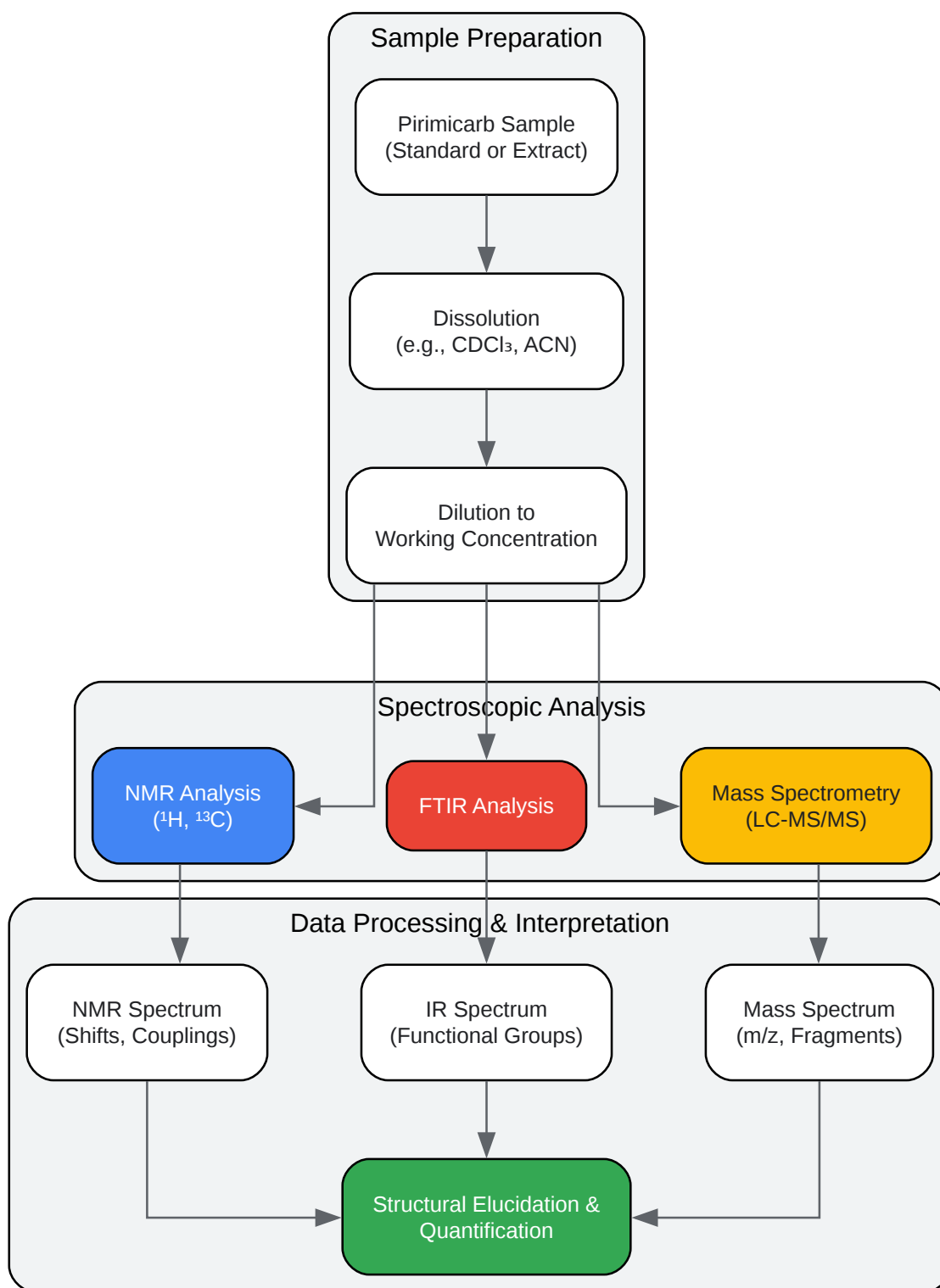
Mass spectrometry is often coupled with a separation technique like liquid chromatography (LC) for complex samples.

- Sample Preparation:
 - For direct infusion analysis, prepare a dilute solution of **Pirimicarb** in a suitable solvent like acetonitrile or methanol.
 - For LC-MS analysis, samples may require extraction and cleanup, especially from complex matrices like food or environmental samples.^{[9][10]} A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.^[10]
- Instrumentation and Data Acquisition (LC-MS/MS):
 - Liquid Chromatography (LC):
 - Use a reversed-phase C18 column.^[1]
 - The mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.^[10]
 - Mass Spectrometry (MS):
 - Employ an electrospray ionization (ESI) source, typically in positive ion mode for **Pirimicarb**, to generate the protonated molecule $[M+H]^+$.^{[1][9]}
 - Analyze the ions using a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).
 - For structural confirmation and enhanced selectivity, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 239) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.^[9]

Analytical Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of **Pirimicarb**.

General Workflow for Spectroscopic Analysis of Pirimicarb



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Caption: Workflow for **Pirimicarb** analysis.

Conclusion

This technical guide has summarized the essential spectroscopic data for the insecticide **Pirimicarb**, covering NMR, IR, and Mass Spectrometry. The tabulated data, along with the detailed experimental protocols, provide a valuable resource for researchers and scientists involved in the analysis and characterization of this compound. The provided workflow illustrates the logical steps from sample preparation to data interpretation, aiding in the design and execution of analytical procedures.

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